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Compound of Interest

Compound Name: 6-Fluoro-2-methoxyquinoline

Cat. No.: B572445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties
CAS Number: 1226808-76-9

6-Fluoro-2-methoxyquinoline is a fluorinated derivative of the quinoline scaffold, a privileged

structure in medicinal chemistry. The strategic incorporation of a fluorine atom and a methoxy

group onto the quinoline core significantly influences its physicochemical properties and

biological activity, making it a compound of interest for drug discovery and development.

This technical guide provides a comprehensive overview of the available data on 6-Fluoro-2-
methoxyquinoline, including its properties, synthesis, and potential biological relevance.

Physicochemical Properties
Precise experimental data for the physical properties of 6-Fluoro-2-methoxyquinoline are not

extensively reported in publicly available literature. However, based on the analysis of

structurally similar compounds, the following properties can be inferred.

Table 1: Physicochemical Properties of 6-Fluoro-2-methoxyquinoline and Related

Compounds
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Property
6-Fluoro-2-
methoxyquinoline

6-Fluoro-2-
methylquinoline

6-
Methoxyquinoline

CAS Number 1226808-76-9 1128-61-6 5263-87-6

Molecular Formula C₁₀H₈FNO C₁₀H₈FN C₁₀H₉NO

Molecular Weight 177.18 g/mol 161.18 g/mol [1] 159.18 g/mol

Appearance Solid (inferred) Solid
Colorless to light

yellow liquid[2]

Melting Point Data not available 49-53 °C 18-20 °C

Boiling Point Data not available Data not available
140-146 °C at 15

mmHg

Solubility
Likely soluble in polar

organic solvents
Data not available

Soluble in alcohol,

insoluble in water[2]

Note: The properties for 6-Fluoro-2-methoxyquinoline are largely inferred due to a lack of

specific experimental data in the cited literature.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Fluoro-2-
methoxyquinoline (CAS 1226808-76-9) is not readily available in the surveyed literature,

synthetic routes for structurally related compounds provide a strong basis for its preparation.

The synthesis would likely involve the construction of the quinoline core followed by or

incorporating the introduction of the fluoro and methoxy functionalities.

General Synthetic Strategies for Substituted Quinolines
Several established methods for quinoline synthesis could be adapted for 6-Fluoro-2-
methoxyquinoline. These include:

Skraup Synthesis: This classic method involves the reaction of an aniline (in this case, p-

fluoroaniline) with glycerol, sulfuric acid, and an oxidizing agent. Subsequent methoxylation

at the 2-position would be required.
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Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated

aldehydes or ketones.

Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone.

Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a

compound containing a reactive α-methylene group.

A plausible synthetic approach could involve the cyclization of a suitably substituted aniline

derivative. For instance, a synthesis of 3-fluoro-6-methoxyquinoline has been described

involving the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus

oxychloride, followed by hydrogenolysis.[3] A similar strategy could potentially be adapted.

Illustrative Experimental Workflow for Synthesis of a
Related Compound
The following diagram illustrates a general workflow for the synthesis and purification of a

substituted quinoline, based on common laboratory practices.
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General workflow for quinoline synthesis and purification.
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Biological Activity and Potential Applications in
Drug Development
The biological activity of 6-Fluoro-2-methoxyquinoline has not been specifically detailed in

the available research. However, the quinoline scaffold is a cornerstone in medicinal chemistry,

with derivatives exhibiting a wide range of therapeutic properties. The introduction of fluorine

and methoxy groups can further modulate this activity.

Established Roles of the Quinoline Scaffold
Quinoline derivatives are known to possess a broad spectrum of biological activities, including:

Anticancer: Many quinoline-based compounds have been investigated as anticancer agents.

[2]

Antibacterial: The fluoroquinolone class of antibiotics, which features a fluorinated quinoline

core, is a testament to the antibacterial potential of these scaffolds. They often act by

inhibiting bacterial DNA gyrase and topoisomerase IV.[2]

Antimalarial: Quinine and its synthetic analogs like chloroquine are classic examples of

quinoline-based antimalarial drugs.

Anti-inflammatory: Certain quinoline derivatives have demonstrated anti-inflammatory

properties.[2]

Influence of Fluorine and Methoxy Substituents
The presence of a fluorine atom can enhance a molecule's metabolic stability, binding affinity,

and lipophilicity, which are all critical parameters in drug design. The methoxy group can also

influence the electronic properties and metabolic profile of the compound.

Hypothesized Biological Targets and Signaling
Pathways
Given the known activities of related compounds, 6-Fluoro-2-methoxyquinoline and its

derivatives could potentially interact with several key biological targets and signaling pathways.
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Bacterial Topoisomerases: As a fluoroquinolone analog, there is a high probability that this

compound or its derivatives could inhibit bacterial DNA gyrase and topoisomerase IV,

disrupting bacterial DNA replication.

6-Fluoro-2-methoxyquinoline Bacterial DNA Gyrase &
Topoisomerase IV

Inhibition DNA ReplicationEssential for Bacterial Cell DeathInhibition leads to

Click to download full resolution via product page

Hypothesized mechanism of antibacterial action.

Kinase Signaling Pathways: Many small molecule kinase inhibitors feature heterocyclic

scaffolds. It is plausible that derivatives of 6-Fluoro-2-methoxyquinoline could be

developed to target protein kinases involved in cancer cell proliferation and survival, such as

the PI3K/Akt/mTOR or MAPK/ERK pathways.
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Potential targeting of the PI3K/Akt/mTOR pathway.

Future Research Directions
The lack of extensive data on 6-Fluoro-2-methoxyquinoline presents a clear opportunity for

further investigation. Future research should focus on:

Definitive Synthesis and Characterization: Development and publication of a robust and

scalable synthetic route, along with complete characterization of its physicochemical

properties.
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Biological Screening: A broad-based biological screening against various cancer cell lines,

bacterial strains, and other relevant targets to identify its primary biological activities.

Mechanism of Action Studies: Once a significant biological activity is identified, detailed

mechanistic studies should be undertaken to elucidate the specific molecular targets and

signaling pathways involved.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of

derivatives to understand the contribution of different functional groups to its biological

activity and to optimize its potency and selectivity.

In conclusion, 6-Fluoro-2-methoxyquinoline represents a promising, yet underexplored,

chemical entity. Its structural features suggest potential for development into novel therapeutic

agents, and this guide serves as a foundation for stimulating further research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. nbinno.com [nbinno.com]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-depth Technical Guide: 6-Fluoro-2-
methoxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b572445#6-fluoro-2-methoxyquinoline-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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